molecular formula C9H8F2O2S B14135247 Methyl 2-((difluoromethyl)thio)benzoate CAS No. 79676-61-2

Methyl 2-((difluoromethyl)thio)benzoate

Cat. No.: B14135247
CAS No.: 79676-61-2
M. Wt: 218.22 g/mol
InChI Key: KHRVSXWNSNDAGK-UHFFFAOYSA-N
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Description

Methyl 2-((difluoromethyl)thio)benzoate is an organic compound with the molecular formula C9H8F2O2S It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and the hydrogen atoms on the benzene ring are substituted with a difluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((difluoromethyl)thio)benzoate typically involves the introduction of the difluoromethylthio group to the benzoate structure. One common method is the reaction of methyl 2-mercaptobenzoate with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((difluoromethyl)thio)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((difluoromethyl)thio)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((difluoromethyl)thio)benzoate involves its interaction with various molecular targets. The difluoromethylthio group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(trifluoromethyl)benzoate
  • Methyl 2-(fluoromethyl)benzoate
  • Methyl 2-(chloromethyl)benzoate

Uniqueness

Methyl 2-((difluoromethyl)thio)benzoate is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions compared to its analogs.

Properties

CAS No.

79676-61-2

Molecular Formula

C9H8F2O2S

Molecular Weight

218.22 g/mol

IUPAC Name

methyl 2-(difluoromethylsulfanyl)benzoate

InChI

InChI=1S/C9H8F2O2S/c1-13-8(12)6-4-2-3-5-7(6)14-9(10)11/h2-5,9H,1H3

InChI Key

KHRVSXWNSNDAGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SC(F)F

Origin of Product

United States

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